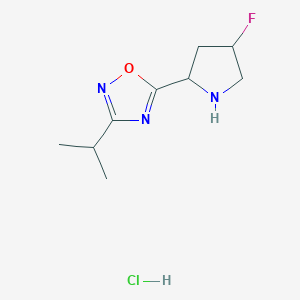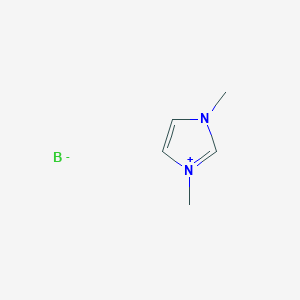
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride, also known as DMPP, is a chemical compound used in scientific research for its unique pharmacological properties. DMPP is a potent agonist of the nicotinic acetylcholine receptor, which plays a crucial role in the central and peripheral nervous system.
Mécanisme D'action
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride acts as an agonist of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed in the nervous system. When this compound binds to these receptors, it causes them to open and allow the influx of cations such as sodium and calcium. This results in depolarization of the cell membrane and the generation of an action potential. The exact mechanism by which this compound activates nicotinic receptors is still not fully understood, but it is thought to involve a conformational change in the receptor protein.
Biochemical and Physiological Effects:
The activation of nicotinic receptors by this compound has a wide range of biochemical and physiological effects. In the brain, nicotinic receptors are involved in learning and memory, attention, and mood regulation. This compound has been shown to improve cognitive function in animal models and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. In the peripheral nervous system, nicotinic receptors are involved in muscle contraction, pain perception, and autonomic function. This compound can be used to study these processes and may have potential applications in the development of new analgesics and muscle relaxants.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride has several advantages as a research tool. It is a highly potent and selective agonist of nicotinic receptors, which allows for precise control of receptor activation. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to the use of this compound. It has a short half-life and may rapidly desensitize nicotinic receptors, which can complicate experimental design. In addition, the effects of this compound may be influenced by factors such as receptor density and subtype, which can vary between different tissues and species.
Orientations Futures
There are several future directions for research involving 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride. One area of interest is the development of new therapeutics targeting nicotinic receptors. This compound may be a useful tool in the identification of novel drug targets and the screening of potential drug candidates. Another area of interest is the investigation of the role of nicotinic receptors in disease states such as addiction and neurodegenerative disorders. This compound can be used to study the effects of receptor activation on these processes and may provide new insights into their underlying mechanisms. Finally, there is potential for the development of new imaging techniques using this compound as a tracer for nicotinic receptors in vivo. This could have applications in the diagnosis and treatment of diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can be synthesized through a multistep process starting from 2,6-dimethylmorpholine and 2,3-dimethylphenol. The first step involves the reaction of 2,6-dimethylmorpholine with epichlorohydrin to form 1-(2,6-dimethylmorpholino)propan-2-ol. This intermediate is then reacted with 2,3-dimethylphenol in the presence of a base to form this compound hydrochloride.
Applications De Recherche Scientifique
1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride is widely used in scientific research to study the function of nicotinic acetylcholine receptors. Nicotinic receptors are involved in a wide range of physiological and pathological processes, including learning and memory, motor control, pain perception, and addiction. This compound can be used to activate these receptors in a controlled manner, allowing researchers to investigate their role in these processes.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-17(15(12)4)20-11-16(19)10-18-8-13(2)21-14(3)9-18;/h5-7,13-14,16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNRISADUYIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)


![N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2944095.png)
![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)
![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2944100.png)

![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2944107.png)
![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B2944108.png)

![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)
![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidino}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2944111.png)